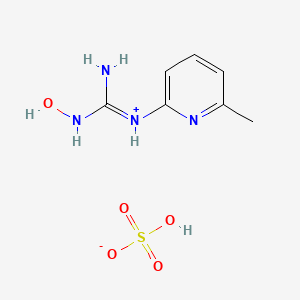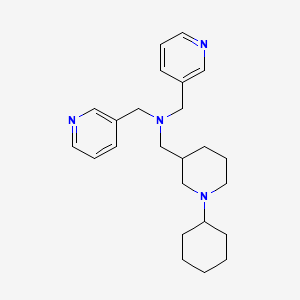![molecular formula C25H35N3O3 B6079957 2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6079957.png)
2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is a synthetic compound that belongs to the class of phenols. It is commonly known as L-745,870 and has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
L-745,870 acts as a competitive antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, hippocampus, and striatum. By blocking the binding of dopamine to the receptor, L-745,870 reduces the activity of the dopaminergic system, which is thought to be hyperactive in certain psychiatric disorders. The exact mechanism of action of L-745,870 is still under investigation, but it is believed to involve the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
L-745,870 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to reduce the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects in psychiatric disorders. L-745,870 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may underlie the antidepressant and anxiolytic effects of L-745,870.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of L-745,870 is its high selectivity for the dopamine D4 receptor, which reduces the risk of off-target effects. It is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, L-745,870 has some limitations for lab experiments, including its poor solubility in water and some organic solvents. It also requires careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of L-745,870. One area of interest is the potential therapeutic applications of L-745,870 in psychiatric disorders such as schizophrenia, bipolar disorder, and ADHD. Another area of interest is the role of L-745,870 in neuroplasticity and neuroprotection, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to optimize the synthesis method and improve the pharmacokinetic properties of L-745,870.
Conclusion:
In conclusion, 2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol or L-745,870 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It acts as a competitive antagonist of the dopamine D4 receptor and has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. Further research is needed to fully understand the mechanism of action and optimize the pharmacokinetic properties of L-745,870.
Métodos De Síntesis
The synthesis of L-745,870 involves the reaction of 2-ethoxy-6-hydroxybenzaldehyde with 3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylic acid tert-butyl ester in the presence of sodium triacetoxyborohydride. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the product.
Aplicaciones Científicas De Investigación
L-745,870 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to be a potent and selective antagonist of the dopamine D4 receptor, which is implicated in the pathophysiology of various psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). L-745,870 has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Propiedades
IUPAC Name |
2-ethoxy-6-[[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3/c1-3-31-24-8-4-6-20(25(24)29)18-26-13-5-7-22(19-26)28-16-14-27(15-17-28)21-9-11-23(30-2)12-10-21/h4,6,8-12,22,29H,3,5,7,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIOHWBPQGVYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)




![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)
![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide](/img/structure/B6079952.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)